
2-(3-Amino-2-hydroxypropyl)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of an amino group and a hydroxy group attached to a propyl chain, which is further connected to an isoindole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of isoindole derivatives with glycidyl derivatives. One common method is the aminolysis of glycidyl derivatives obtained from epichlorohydrin and the corresponding heterocyclic bases . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxy groups play a crucial role in its biological activity by interacting with enzymes and receptors. These interactions can inhibit or activate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(3-amino-2-hydroxypropyl)-3,5-diphenyl-1H-pyrazole: Known for its anti-inflammatory and other biological activities.
3-amino-2-hydroxypropyl indole derivatives: Studied for their antibacterial, fungicidal, and protistocidal activities.
Uniqueness
2-(3-amino-2-hydroxypropyl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of an isoindole ring with amino and hydroxypropyl groups makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
62457-36-7 |
|---|---|
Fórmula molecular |
C11H12N2O3 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
2-(3-amino-2-hydroxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C11H12N2O3/c12-5-7(14)6-13-10(15)8-3-1-2-4-9(8)11(13)16/h1-4,7,14H,5-6,12H2 |
Clave InChI |
BTRACUPZTDHEHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


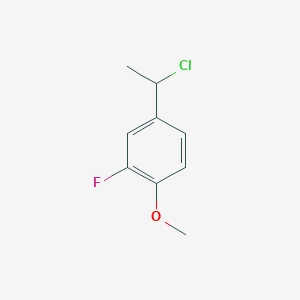

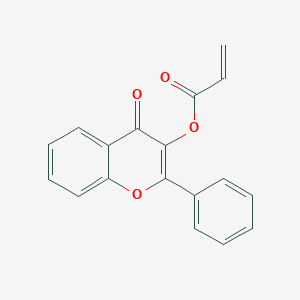
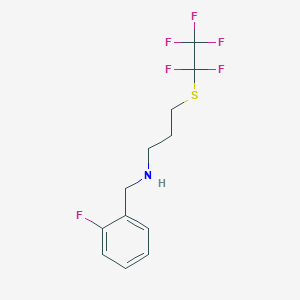
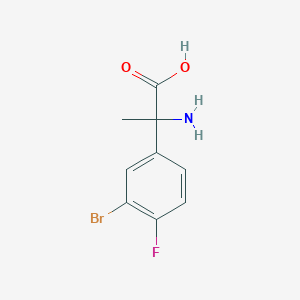

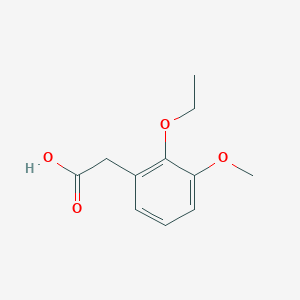


![2-Propanol, 1-[[2-(dimethylamino)ethyl]amino]-](/img/structure/B12115945.png)
![4-Piperidinamine, 1-[1-(3,4-difluorophenyl)ethyl]-](/img/structure/B12115955.png)
![3-Iodo-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12115959.png)
![2-Propen-1-amine, 3-[3-(trifluoromethyl)phenyl]-](/img/structure/B12115963.png)

